molecular formula C7H11N3 B2661658 1-Cyclobutyl-1H-imidazol-2-amine CAS No. 1691036-66-4

1-Cyclobutyl-1H-imidazol-2-amine

Cat. No. B2661658
CAS RN: 1691036-66-4
M. Wt: 137.186
InChI Key: ZVUMKCNUSUUFQL-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-imidazol-2-amine is a compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole, the core structure in 1-Cyclobutyl-1H-imidazol-2-amine, is a five-membered heterocyclic moiety. It contains three carbon atoms, two nitrogen atoms (one of which bears a hydrogen atom), and four hydrogen atoms . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Physical And Chemical Properties Analysis

1-Cyclobutyl-1H-imidazol-2-amine is a compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . Further physical and chemical properties were not found in the retrieved papers.

Safety and Hazards

Safety data sheets suggest that if inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought . It is recommended to wear proper protective equipment when handling this compound .

Future Directions

Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, such as 1-Cyclobutyl-1H-imidazol-2-amine, is of strategic importance .

properties

IUPAC Name

1-cyclobutylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUMKCNUSUUFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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